molecular formula C31H30FN3O6S B2967247 6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-84-6

6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2967247
CAS No.: 688060-84-6
M. Wt: 591.65
InChI Key: GYIYYDZHGFHPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline derivative family, characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:

  • A 2-(4-fluorophenyl)-2-oxoethylsulfanyl substituent at position 6 of the quinazoline ring, introducing a ketone group and fluorine atom that may enhance electronic interactions or metabolic stability.

Quinazoline derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The [1,3]dioxolo moiety may further stabilize the core structure against oxidative degradation .

Properties

IUPAC Name

6-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30FN3O6S/c1-39-23-12-6-20(7-13-23)17-33-29(37)5-3-2-4-14-35-30(38)24-15-27-28(41-19-40-27)16-25(24)34-31(35)42-18-26(36)21-8-10-22(32)11-9-21/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIYYDZHGFHPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of various functional groups. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Dioxolo Ring: This step may involve the reaction of the quinazolinone intermediate with appropriate diol derivatives under acidic conditions.

    Functional Group Attachments:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2-oxoethylsulfanyl group introduces a polar ketone, reducing logP compared to K284-5730’s chlorophenyl analog .
  • The nitro group in the 4-nitrophenyl derivative lowers logP (4.7 vs. 5.8–5.9) due to its electron-withdrawing nature.

Electronic and Steric Influences: The fluorophenyl group in the target compound may engage in hydrophobic or π-π interactions, whereas the chlorophenyl in K284-5730 could participate in halogen bonding .

Metabolic Stability and Toxicity

  • Compounds with methoxy groups (e.g., 4-methoxyphenyl in the target) often show reduced cytotoxicity compared to halogenated analogs .

Biological Activity

The compound 6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H22FN3O2S2C_{27}H_{22}FN_{3}O_{2}S_{2}, with a molecular weight of 503.61 g/mol. The compound features a quinazoline core with various substituents that may influence its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing quinazoline moieties have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain quinazoline derivatives demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

Antimicrobial Activity

Compounds related to the target structure have been evaluated for their antimicrobial efficacy. A series of studies reported that derivatives with fluorophenyl groups showed promising activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances lipophilicity, which is crucial for membrane penetration .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus10
Compound BEscherichia coli15
Compound CKlebsiella pneumoniae20

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, docking studies have shown that similar compounds can interact effectively with cholinesterases and other enzymes relevant to neurodegenerative diseases . The ability to inhibit acetylcholinesterase (AChE) has implications for Alzheimer's disease treatment.

The biological activity of the compound may be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The electron-withdrawing nature of the fluorine atom enhances binding affinity to enzyme active sites, potentially leading to increased inhibitory effects on target enzymes .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a related quinazoline derivative on MCF-7 cells, revealing an IC50 value of 12 µM, indicating moderate potency.
  • Antibacterial Screening : In vitro evaluations showed that a structurally similar compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with MIC values comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.